Differential Bacterial Metabolism: E. coli VL8 Metabolizes Glucoiberin (80-90%) and Glucoraphanin Similarly but Produces Distinct Bioconversion Products
In a head-to-head study of human gut bacteria metabolism, *Escherichia coli* VL8 metabolized 80–90% of both glucoiberin and glucoraphanin over 16 hours. Crucially, glucoiberin was bioconverted to glucoiberverin, while glucoraphanin was bioconverted to glucoerucin, demonstrating distinct metabolic fates [1].
| Evidence Dimension | Percentage of substrate metabolized by *E. coli* VL8 in 16h |
|---|---|
| Target Compound Data | 80–90% |
| Comparator Or Baseline | Glucoraphanin: 80–90% |
| Quantified Difference | Similar high degree of metabolism, but yields distinct bioconversion products (glucoiberverin vs. glucoerucin). |
| Conditions | *In vitro* incubation with *E. coli* VL8 for 16 h [1] |
Why This Matters
For researchers investigating the role of specific gut bacteria in generating bioactive isothiocyanates, the choice of precursor GSL dictates the resulting metabolite profile, impacting study conclusions on chemopreventive efficacy.
- [1] Luang-In, V., Narbad, A., Nueno-Palop, C., Mithen, R., Bennett, M., & Rossiter, J. T. (2014). The metabolism of methylsulfinylalkyl‐ and methylthioalkyl‐glucosinolates by a selection of human gut bacteria. Molecular Nutrition & Food Research, 58(4), 875-883. View Source
